N-(3,4-dimethoxybenzyl)-4-(2-methylpropoxy)-N-(pyridin-2-yl)benzamide
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Overview
Description
N-[(3,4-DIMETHOXYPHENYL)METHYL]-4-(2-METHYLPROPOXY)-N-(PYRIDIN-2-YL)BENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes methoxy groups, a pyridine ring, and a benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,4-DIMETHOXYPHENYL)METHYL]-4-(2-METHYLPROPOXY)-N-(PYRIDIN-2-YL)BENZAMIDE typically involves multiple steps, starting from commercially available precursors. The process often includes the following steps:
Formation of the Benzamide Core: This step involves the reaction of 3,4-dimethoxybenzaldehyde with an appropriate amine to form the benzamide core.
Introduction of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction.
Attachment of the 2-Methylpropoxy Group: This step involves the alkylation of the benzamide core with 2-methylpropyl bromide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
N-[(3,4-DIMETHOXYPHENYL)METHYL]-4-(2-METHYLPROPOXY)-N-(PYRIDIN-2-YL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The benzamide core can be reduced to form amines.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of the benzamide core can produce amines.
Scientific Research Applications
N-[(3,4-DIMETHOXYPHENYL)METHYL]-4-(2-METHYLPROPOXY)-N-(PYRIDIN-2-YL)BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique molecular structure.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-[(3,4-DIMETHOXYPHENYL)METHYL]-4-(2-METHYLPROPOXY)-N-(PYRIDIN-2-YL)BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methoxy groups and pyridine ring play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: Shares the methoxy groups but lacks the benzamide core and pyridine ring.
N-(3,4-Dimethoxyphenyl)-N-[3-[2-(3,4-dimethoxyphenyl)ethyl-methyl-amino]propyl]-4-nitro-benzamide: Similar structure but with additional nitro and amino groups.
Uniqueness
N-[(3,4-DIMETHOXYPHENYL)METHYL]-4-(2-METHYLPROPOXY)-N-(PYRIDIN-2-YL)BENZAMIDE is unique due to its combination of methoxy groups, pyridine ring, and benzamide core, which confer specific chemical and biological properties not found in other similar compounds.
This detailed article provides a comprehensive overview of N-[(3,4-DIMETHOXYPHENYL)METHYL]-4-(2-METHYLPROPOXY)-N-(PYRIDIN-2-YL)BENZAMIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C25H28N2O4 |
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Molecular Weight |
420.5 g/mol |
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-4-(2-methylpropoxy)-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C25H28N2O4/c1-18(2)17-31-21-11-9-20(10-12-21)25(28)27(24-7-5-6-14-26-24)16-19-8-13-22(29-3)23(15-19)30-4/h5-15,18H,16-17H2,1-4H3 |
InChI Key |
UGGSFAQFBANILZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)N(CC2=CC(=C(C=C2)OC)OC)C3=CC=CC=N3 |
Origin of Product |
United States |
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